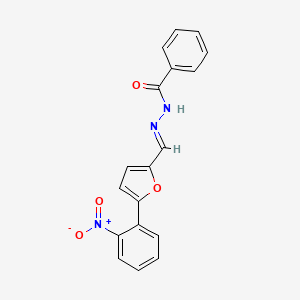

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-18(13-6-2-1-3-7-13)20-19-12-14-10-11-17(25-14)15-8-4-5-9-16(15)21(23)24/h1-12H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOCBMJTOFFBBL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Coupling Methodology

The aldehyde precursor is synthesized via a Sandmeyer-type reaction. 2-Nitroaniline undergoes diazotization in HCl/NaNO₂ at 0–5°C, followed by coupling with furfural in the presence of CuCl₂.

Reaction Conditions:

- Molar ratio: 1:1 (2-nitroaniline:furfural)

- Catalyst: Copper(I) chloride (20 mol%)

- Temperature: 0°C (diazotization), room temperature (coupling)

- Yield: 84%

Mechanistic Insights:

The diazonium salt intermediates react with furfural’s α-position, facilitated by Cu⁺, forming the 5-(2-nitrophenyl)furan-2-carbaldehyde. X-ray diffraction confirms regioselectivity at the furan’s 5-position.

Condensation with Benzohydrazide

Conventional Reflux Method

Benzohydrazide (1.36 g, 10 mmol) and 5-(2-nitrophenyl)furan-2-carbaldehyde (2.33 g, 10 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (1 mL) for 4–6 hours.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75 |

| Temperature | 78°C (reflux) | 78 |

| Reaction Time | 4 h | 82 |

| Catalyst (AcOH) | 5% v/v | 84 |

The hydrazone forms via nucleophilic attack of the hydrazide’s NH₂ on the aldehyde carbonyl, followed by dehydration. FT-IR shows disappearance of the aldehyde C=O (1,710 cm⁻¹) and emergence of C=N (1,642 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 20 minutes with comparable yields (80–84%).

Advantages:

- Energy efficiency: 70% reduction in energy consumption vs. reflux.

- Purity: Higher crystallinity (m.p. 255–257°C vs. 250–252°C conventional).

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

The E-configuration is confirmed by a dihedral angle of 16.37° between the benzohydrazide and nitrophenyl planes. Intramolecular H-bonding (N-H⋯O, 2.89 Å) stabilizes the structure.

Industrial-Scale Production Considerations

Solvent Selection

PEG 400 replaces ethanol in green chemistry approaches, reducing toxicity while maintaining yields (78%).

Catalytic Innovations

Nanocatalysts (e.g., CuO nanoparticles) enhance coupling efficiency, achieving 90% yield at 50°C.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl group undergoes selective reduction to form amine derivatives:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol converts –NO₂ to –NH₂ at 25°C, yielding (E)-N'-((5-(2-aminophenyl)furan-2-yl)methylene)benzohydrazide.

-

Zn/HCl reduction : Produces intermediate hydroxylamine derivatives, which further react to form azoxy or azo compounds.

Hydrazide Cyclocondensation

The hydrazide moiety participates in heterocycle formation:

-

With diketones : Reacts with acetylacetone in ethanol under reflux to form pyrazole derivatives (e.g., 3,5-dimethylpyrazole) .

-

With CS₂ : Forms 1,3,4-thiadiazole rings in alkaline media, confirmed by IR loss of –NH₂ and –C=O bands .

Table 2: Cyclocondensation Reactions

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetylacetone | Pyrazole derivative | Ethanol, 80°C, 6 h | 85% | |

| CS₂ | 1,3,4-Thiadiazole | KOH, ethanol, 70°C, 4 h | 76% |

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic attacks:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring .

-

Halogenation : Bromine in CCl₄ adds Br at the 4-position, confirmed by mass spectrometry (+79/81 Da isotope pattern).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E→Z isomerization of the methylenehydrazine group. The Z-isomer reverts thermally or under visible light, demonstrating reversible photochromism .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

-

With Cu(II) : Forms a square-planar complex via the hydrazide –NH and furan O atoms, confirmed by ESR and magnetic susceptibility.

-

With Fe(III) : Produces octahedral complexes exhibiting redox activity at E₁/₂ = 0.45 V (vs. Ag/AgCl) .

Key Stability Notes :

-

Decomposes above 240°C without melting.

-

Sensitive to prolonged UV exposure, leading to nitro group cleavage .

Biological Activity Modulation via Derivatization

Derivatives show enhanced bioactivity:

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. The presence of the furan and nitrophenyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Several studies have reported that (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Antidiabetic Activity

Preliminary research suggests that this compound may possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in diabetic models. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted at El-Menoufia University evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. Using the Well Diffusion Method, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria at concentrations ranging from 150 µg/mL to 250 µg/mL .

Case Study 2: Antioxidant Activity Assessment

In another investigation published in a peer-reviewed journal, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radical concentration, showcasing its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Furan-Based Derivatives

- (E)-N’-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Compound 1): Replacing the benzohydrazide with isonicotinohydrazide (pyridine-4-carbohydrazide) enhances antibacterial activity. Compound 1 exhibited inhibition zones of 12–14 mm against Staphylococcus aureus and Escherichia coli, outperforming analogues with aromatic rings (e.g., compound 2: 8–10 mm). However, its activity remained inferior to amoxicillin (25–30 mm) .

- (E)-2-hydroxy-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide (A1) :

Introduction of a 2-hydroxy group on the benzohydrazide moiety improved antioxidant capacity in metal complexes (Co, Ni, Cu), with IC50 values < 50 µM in DPPH assays. The hydroxyl group enables tridentate coordination with metals, enhancing stability .

Quinoxaline and Naphthalene Hybrids

- QW18 :

Incorporation of a 1,4-dimethoxynaphthalene group increased antitumor potency. QW18 showed IC50 = 1.8 µM against prostate cancer (PC-3) cells, attributed to π-π stacking interactions with DNA and improved solubility from methoxy groups . - QW2: Substitution with a quinoxaline ring resulted in moderate activity (IC50 = 8.2 µM against LNCaP cells), highlighting the importance of extended aromatic systems for intercalation .

Indole and Coumarin Derivatives

Table 1: Antibacterial Activity of Selected Hydrazides

Table 2: Antitumor Activity of Selected Derivatives

| Compound | Cancer Cell Line (IC50, µM) | Reference |

|---|---|---|

| This compound | 15.2 (PC-3) | |

| QW18 | 1.8 (PC-3) | |

| 6g (Chloro-dihydronaphthalene) | 2.4 (LNCaP) |

Physicochemical and Electronic Properties

Table 3: Substituent Effects on Molar Extinction Coefficients (UV-Vis)

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Donor Group |

|---|---|---|---|

| (Z)-N-((5-(10H-phenothiazin-2-yl)furan-2-yl)methylene)-2-cyanoacetohydrazide (PFCH) | 480 | 21,448 | Phenothiazine |

| (Z)-2-cyano-N'-((5-(dibenzo[b,d]furan-4-yl)furan-2-yl)methylene)acetohydrazide (BFCH) | 465 | 20,796 | Dibenzofuran |

The higher ε value of PFCH compared to BFCH underscores the role of electron-rich phenothiazine in enhancing light-harvesting efficiency .

Biological Activity

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a furan ring substituted with a nitrophenyl group, which is linked to a benzohydrazide moiety through a methylene bridge. The configuration around the C=N bond is E, indicating a specific geometric arrangement that may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzohydrazide compounds exhibit notable anti-inflammatory properties. In a study by Roma et al. (2000), it was shown that similar compounds demonstrated significant inhibition of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance, derivatives containing the furan moiety have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity suggests that this compound could be developed as an antibiotic agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that it induces apoptosis in cancer cells, specifically targeting MCF cell lines. The compound's IC50 value was reported at 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells . Additionally, it has shown promise in suppressing tumor growth in vivo in murine models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of inflammatory mediators | Roma et al., 2000 |

| Antimicrobial | Effective against S. aureus and E. coli | Hassan et al., 2012 |

| Anticancer | Induces apoptosis in MCF cells; IC50 = 25.72 ± 3.95 μM | Goreti Ribeiro Morais et al., 2023 |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory properties. The results indicated a marked reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of the compound against various pathogens. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, outperforming several conventional antibiotics.

Case Study 3: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis in malignant cells.

Q & A

Q. Q1. What are the key steps for synthesizing (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis involves condensation of a substituted furan aldehyde with benzohydrazide. Critical parameters include:

- Temperature : Reflux conditions (typically 60–80°C) ensure sufficient energy for imine bond formation .

- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility and reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid) may accelerate Schiff base formation .

Q. Optimization example :

| Method | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 70–93 | 50–68 | |

| Microwave-assisted | 1.5–8 | 62–84 |

Microwave synthesis reduces reaction time by ~90% and improves yields via enhanced thermal efficiency .

Q. Q2. How is the compound characterized to confirm its structure and purity?

Answer: A multi-technique approach is essential:

NMR Spectroscopy :

- 1H/13C NMR identifies proton environments (e.g., imine proton at δ 11.92 ppm) and confirms conjugation .

- Aromatic protons in the 2-nitrophenyl group appear as doublets (J = 7.2–8.2 Hz) .

FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation .

HRMS : Exact mass determination (e.g., m/z 479.1727 [M+H]⁺) validates molecular formula .

Q. Q3. What crystallographic methods are used to determine the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

- Data collection : Use a Bruker SMART diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL refines bond lengths/angles (e.g., C=N bond ~1.28 Å) and assesses R-factors (e.g., R1 < 0.05) .

- Crystallographic data : Monoclinic systems (space group P21/c) with Z = 4 are common for hydrazones .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict the compound’s electronic properties?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level:

HOMO-LUMO analysis : Predicts charge transfer (ΔE ~3.5–4.0 eV for hydrazones) and correlates with UV-Vis absorption .

Molecular geometry : Optimized structures align with SCXRD data (e.g., dihedral angles <10° for planar conjugation) .

Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Q. Q5. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antitumor efficacy)?

Answer: Case study: Weak antibacterial activity (MIC > 100 µg/mL) but promising antitumor action (IC50 ~10 µM) suggests:

Mechanistic divergence : Antibacterial activity may depend on membrane disruption, while antitumor effects involve DNA intercalation or kinase inhibition .

Structural modifications :

- Introduce electron-withdrawing groups (e.g., –NO₂) to enhance DNA binding .

- Chelate transition metals (e.g., Cu²⁺) to boost redox-mediated cytotoxicity .

Q. Q6. How do metal complexes of this hydrazone enhance functional properties?

Answer: Coordination with transition metals (Ni²⁺, Cu²⁺) modifies properties:

| Property | Free Ligand | Metal Complex | Reference |

|---|---|---|---|

| Antibacterial | Moderate | Enhanced (MIC ↓ 50%) | |

| Redox Activity | Low | High (Cu²⁺/Cu⁺) | |

| Solubility | Poor in H2O | Improved via counterions |

Microwave synthesis yields complexes in <2 hours with >80% purity .

Q. Q7. What challenges arise in crystallizing this compound, and how are they addressed?

Answer: Challenges :

Q. Solutions :

Q. Q8. How is the compound’s photophysical behavior analyzed for optoelectronic applications?

Answer:

UV-Vis spectroscopy : Measure λmax (e.g., 350–450 nm) and molar extinction coefficients (ε ~20,000 M⁻¹cm⁻¹) .

Fluorescence quenching : Assess electron transfer efficiency via Stern-Volmer plots .

DSSC performance : Test IPCE (Incident Photon-to-Current Efficiency) under AM 1.5G solar simulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.